molecular formula C10H8F3NO2 B8320463 (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Cat. No.: B8320463
M. Wt: 231.17 g/mol
InChI Key: CHNFAYGEOZABBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is an organic compound with the molecular formula C10H8F3NO2. This compound features a pyridine ring substituted with a methyl group and a trifluoromethyl group, along with an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Substituents: The methyl and trifluoromethyl groups are introduced onto the pyridine ring using specific reagents and conditions.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a reaction involving the addition of an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: A related compound with similar structural features but lacking the acrylic acid moiety.

    2-Methyl-6-trifluoromethylpyridine: Another similar compound with the same substituents on the pyridine ring but without the acrylic acid group.

Uniqueness

The combination of these functional groups makes it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C10H8F3NO2/c1-6-7(3-5-9(15)16)2-4-8(14-6)10(11,12)13/h2-5H,1H3,(H,15,16)

InChI Key

CHNFAYGEOZABBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-6-trifluoromethyl-3-pyridinecarboxaldehyde (440 mg, 2.32 mmol) in toluene (10 mL) was added methyl(triphenylphosphoranylidene)acetate (855 mg, 2.56 mmol). The mixture was heated at 110° C. for overnight, cooled to room temperature, and diluted with EtOAc and water. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by column chromatography (EtOAc/hexanes=1/4) to 3-(2-methyl-6-trifluoromethylpyridin-3-yl)acrylic acid methyl ester (376 mg, 65.9%) as a mixture of cis- and trans-isomers (cis-/trans-=1/10). To a solution of the ester (376 mg, 1.53 mmol) in THF (5 mL) was added 1 N LiOH (2.5 mL). The mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure. The residue was diluted with EtOAc and water. The aqueous layer was then separated, acidified to pH 4 with 3 N HCl, and extracted with EtOAc. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product was purified by recrystallization from EtOAc/hexanes to give 3-(2-methyl-6-trifluoromethylpyridin-3-yl)acrylic acid (trans-isomer, 200 mg, 56.4%) as solid.
Quantity
440 mg
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reactant
Reaction Step One
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855 mg
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10 mL
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ester
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376 mg
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reactant
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2.5 mL
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reactant
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5 mL
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solvent
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0 (± 1) mol
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